3-(1-Hydroxypropan-2-yl)azepan-2-one
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Overview
Description
3-(1-Hydroxypropan-2-yl)azepan-2-one is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol It is a seven-membered heterocyclic compound containing a nitrogen atom in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropan-2-yl)azepan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-diaminopropane with a suitable carbonyl compound can lead to the formation of the azepanone ring . The reaction conditions typically involve the use of a catalyst and a solvent, with the reaction being carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxypropan-2-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the azepanone ring can be reduced to form an alcohol.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azepanones.
Scientific Research Applications
3-(1-Hydroxypropan-2-yl)azepan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxypropan-2-yl)azepan-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitrogen atom in the ring can also participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one: A structurally similar compound with a six-membered ring.
1-Hydroxypropan-2-one: A simpler compound with a hydroxyl group and a carbonyl group.
Uniqueness
3-(1-Hydroxypropan-2-yl)azepan-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(1-hydroxypropan-2-yl)azepan-2-one |
InChI |
InChI=1S/C9H17NO2/c1-7(6-11)8-4-2-3-5-10-9(8)12/h7-8,11H,2-6H2,1H3,(H,10,12) |
InChI Key |
SYUNSZZQWVNZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1CCCCNC1=O |
Origin of Product |
United States |
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